6'-GNTI dihydrochloride
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Overview
Description
6’-Guanidinonaltrindole dihydrochloride is a selective ligand for the kappa-opioid receptor and delta-opioid receptor, used extensively in scientific research. This compound is known for its ability to provide evidence of receptor oligomerization in living organisms. It is an extremely biased agonist of the kappa-opioid receptor, functioning as a potent partial agonist of the G protein pathway while not recruiting the beta-arrestin pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’-Guanidinonaltrindole dihydrochloride involves the reaction of naltrindole with guanidine. The process typically includes the following steps:
Starting Material: Naltrindole is used as the starting material.
Reaction with Guanidine: Naltrindole is reacted with guanidine under controlled conditions to form 6’-Guanidinonaltrindole.
Purification: The product is purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory procedures with scaling up and optimization for industrial applications. This includes ensuring the purity and yield of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: 6’-Guanidinonaltrindole dihydrochloride primarily undergoes the following types of reactions:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the guanidine group, can lead to the formation of different analogs.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.
Substitution Reagents: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed:
Scientific Research Applications
6’-Guanidinonaltrindole dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a tool to study receptor oligomerization and biased agonism.
Biology: Helps in understanding the signaling pathways and receptor interactions in living organisms.
Industry: Utilized in the development of new pharmaceuticals targeting opioid receptors.
Mechanism of Action
The mechanism of action of 6’-Guanidinonaltrindole dihydrochloride involves its selective binding to the kappa-opioid receptor. It acts as a G protein-biased agonist, preferentially activating the G protein-mediated signaling pathway while inhibiting the beta-arrestin pathway . This selective activation leads to analgesic effects without the common side effects associated with non-biased kappa-opioid receptor agonists.
Comparison with Similar Compounds
5’-Guanidinonaltrindole: An antagonist of the kappa-opioid receptor.
RB-64: Another kappa-opioid receptor agonist with different selectivity.
Noribogaine: A compound with activity at multiple opioid receptors.
ICI-199,441: A selective kappa-opioid receptor agonist.
Comparison: 6’-Guanidinonaltrindole dihydrochloride is unique in its extreme bias towards the G protein pathway, making it a valuable tool in research for understanding receptor signaling and developing new analgesics with fewer side effects .
Properties
Molecular Formula |
C27H31Cl2N5O3 |
---|---|
Molecular Weight |
544.5 g/mol |
IUPAC Name |
2-[(1S,2S,13R,21R)-22-(cyclopropylmethyl)-2,16-dihydroxy-14-oxa-11,22-diazaheptacyclo[13.9.1.01,13.02,21.04,12.05,10.019,25]pentacosa-4(12),5(10),6,8,15,17,19(25)-heptaen-8-yl]guanidine;dihydrochloride |
InChI |
InChI=1S/C27H29N5O3.2ClH/c28-25(29)30-15-4-5-16-17-11-27(34)20-9-14-3-6-19(33)23-21(14)26(27,7-8-32(20)12-13-1-2-13)24(35-23)22(17)31-18(16)10-15;;/h3-6,10,13,20,24,31,33-34H,1-2,7-9,11-12H2,(H4,28,29,30);2*1H/t20-,24+,26+,27-;;/m1../s1 |
InChI Key |
OCMMBKYOHYNDPT-AWCPWCJTSA-N |
Isomeric SMILES |
C1CC1CN2CC[C@]34[C@@H]5C6=C(C[C@]3([C@H]2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |
Canonical SMILES |
C1CC1CN2CCC34C5C6=C(CC3(C2CC7=C4C(=C(C=C7)O)O5)O)C8=C(N6)C=C(C=C8)N=C(N)N.Cl.Cl |
Origin of Product |
United States |
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